molecular formula C20H21N3O3 B12164491 3-(2-methoxyphenyl)-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)propanamide

3-(2-methoxyphenyl)-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)propanamide

Cat. No.: B12164491
M. Wt: 351.4 g/mol
InChI Key: MMMCUEFQISAFAQ-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 3-(2-methoxyphenyl)-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)propanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under high-temperature conditions.

    Introduction of the Methoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the methoxyphenyl group is introduced to the quinazolinone core.

    Formation of the Propanamide Linker: The final step involves the coupling of the quinazolinone derivative with a suitable propanamide precursor under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-(2-methoxyphenyl)-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinone derivatives using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include hydroxylated derivatives, reduced quinazolinones, and substituted aromatic compounds.

Scientific Research Applications

3-(2-methoxyphenyl)-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)propanamide involves its interaction with specific molecular targets. The quinazolinone moiety can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

3-(2-methoxyphenyl)-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)propanamide can be compared with other quinazolinone derivatives, such as:

    4-oxoquinazoline: Lacks the methoxyphenyl group and propanamide linker, resulting in different chemical properties and biological activities.

    2-methoxyphenylquinazoline: Similar structure but without the propanamide linker, affecting its solubility and reactivity.

    N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)propanamide: Lacks the methoxyphenyl group, which may reduce its binding affinity and specificity.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-N-[2-(4-oxoquinazolin-3-yl)ethyl]propanamide

InChI

InChI=1S/C20H21N3O3/c1-26-18-9-5-2-6-15(18)10-11-19(24)21-12-13-23-14-22-17-8-4-3-7-16(17)20(23)25/h2-9,14H,10-13H2,1H3,(H,21,24)

InChI Key

MMMCUEFQISAFAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCC(=O)NCCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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